Mepiquat chloride

描述

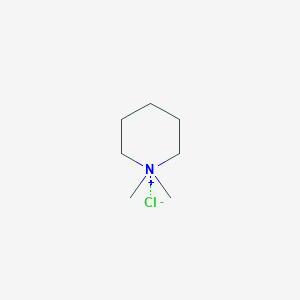

Mepiquat chloride, chemically known as 1,1-dimethylpiperidinium chloride, is a plant growth regulator widely used in agriculture. It is primarily employed to control the growth of cotton plants, reducing excessive vegetative growth and promoting reproductive growth. This compound helps in managing plant height, leaf area, and node distance, ultimately leading to increased light interception within the canopy and improved yield .

准备方法

Synthetic Routes and Reaction Conditions: Mepiquat chloride is synthesized through the quaternization of N-methylpiperidine with methyl chloride. The reaction typically occurs in an aqueous medium at elevated temperatures to facilitate the formation of the quaternary ammonium compound. The reaction can be represented as follows:

N-methylpiperidine+methyl chloride→1,1-dimethylpiperidinium chloride

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of methyl chloride to a solution of N-methylpiperidine under controlled temperature and pressure conditions. The reaction mixture is then subjected to purification processes, including filtration and crystallization, to obtain the final product in its pure form .

化学反应分析

Types of Reactions: Mepiquat chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions.

Common Reagents and Conditions:

Substitution Reactions: this compound can react with nucleophiles such as hydroxide ions or other anions, leading to the formation of corresponding substituted products. For example, it can react with sodium hydroxide to form 1,1-dimethylpiperidine.

Reaction Conditions: These reactions typically occur in aqueous or alcoholic solutions at ambient temperatures.

Major Products: The major products formed from these reactions depend on the nucleophile used. For instance, the reaction with hydroxide ions yields 1,1-dimethylpiperidine .

科学研究应用

Key Applications

-

Cotton Production

- Growth Regulation : MC effectively reduces plant height and internodal distance, which improves light interception and enhances yield potential. Studies have shown that the application of MC at specific rates can lead to significant improvements in boll weight and seed cotton yield .

- Fiber Quality Improvement : Foliar applications of MC have been linked to enhanced fiber length, strength, and uniformity. For instance, a study demonstrated that the highest yields were achieved with combined applications of nitrogen and MC .

- Drought Resistance

- Water Management

- Other Crops

Table 1: Effects of this compound on Cotton Yield

| Application Rate (g/ha) | Seed Cotton Yield (kg/ha) | Lint Yield (kg/ha) | Fiber Length (mm) | Fiber Strength (g/tex) |

|---|---|---|---|---|

| 0 | 2500 | 1200 | 27.5 | 28 |

| 30 | 3100 | 1400 | 28.0 | 29 |

| 60 | 3400 | 1500 | 28.5 | 30 |

| 90 | 3500 | 1600 | 29.0 | 31 |

| 120 | 3595 | 1701 | 29.5 | 32 |

Data derived from multiple studies indicating the relationship between MC application rates and cotton yield metrics .

Case Studies

- Study on Cotton Growth Regulation : A comprehensive field study conducted at the Stripling Irrigation Research Park assessed the effects of varying MC application rates alongside controlled irrigation strategies. Results indicated that lower rates of both water and MC could achieve similar plant heights compared to higher application rates while saving costs .

- Research on Soybean Drought Resistance : A recent investigation utilized RNA sequencing to analyze the effects of MC on soybean plants under drought conditions. Findings revealed that while growth was inhibited, drought resistance was significantly improved through enhanced antioxidant enzyme activity .

作用机制

Mepiquat chloride exerts its effects by inhibiting the biosynthesis of gibberellins, a group of plant hormones responsible for cell elongation and growth. By inhibiting gibberellin biosynthesis, this compound reduces cell elongation, leading to shorter and more compact plants. This inhibition occurs through the upregulation of specific genes involved in gibberellin metabolism .

In soybeans, this compound enhances drought resistance by improving the glutathione-ascorbate cycle and promoting the Calvin cycle, which helps maintain carbon assimilation under stress conditions .

相似化合物的比较

Chlormequat Chloride: Another quaternary ammonium compound used as a plant growth regulator, primarily in cereals and ornamental plants.

Daminozide: A plant growth regulator used to control the growth of ornamental plants and fruit trees.

Uniqueness: Mepiquat chloride is particularly effective in cotton and soybean cultivation due to its ability to enhance yield and improve stress resistance. Its specific mode of action in inhibiting gibberellin biosynthesis makes it a valuable tool in agricultural practices .

生物活性

Mepiquat chloride (MC), chemically known as 1,1-dimethylpiperidinium chloride, is a plant growth regulator primarily used in cotton cultivation to manage vegetative growth and enhance yield. Its biological activity encompasses various physiological and biochemical effects on plants, particularly in relation to growth regulation, stress resistance, and yield improvement. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

This compound functions primarily by inhibiting gibberellin biosynthesis, a key hormone involved in promoting stem elongation and cell division. By blocking the conversion of geranylgeranyl diphosphate to ent-kaurene, MC effectively reduces cell elongation and internode length, leading to shorter, sturdier plants. This action not only controls excessive vegetative growth but also reallocates resources towards reproductive structures.

Key Mechanisms:

- Inhibition of Gibberellin Biosynthesis: Reduces stem elongation and promotes compact plant architecture.

- Enhanced Nutrient Uptake: Increases lateral root development, improving nutrient absorption and allocation to reproductive parts.

- Stress Resistance: Enhances the plant's ability to withstand abiotic stresses such as drought through increased antioxidant activity.

Physiological Effects

Research has demonstrated that the application of this compound leads to significant changes in various physiological parameters:

- Plant Height Reduction: MC-treated plants exhibit reduced height and internodal distance, which enhances light interception and improves overall crop productivity .

- Improved Yield Components: Studies indicate that MC application increases boll weight, number of bolls per plant, and seed cotton yields. For instance, a combination of nitrogen application and MC resulted in seed cotton yields reaching up to 3595 kg/ha .

- Enhanced Photosynthetic Efficiency: this compound improves leaf CO₂ exchange rates and stomatal conductance, facilitating better photosynthesis under optimal conditions .

1. Cotton Yield Improvement

A study conducted on transgenic cotton variety ‘BT-FSH-326’ revealed that the application of this compound in conjunction with nitrogen significantly enhanced yield components. The highest observed yields were linked to specific rates of MC (120 g/ha) combined with nitrogen (198 kg/ha), showcasing the synergistic effects on cotton productivity .

2. Drought Resistance in Soybean

In soybean crops, this compound was shown to inhibit growth while simultaneously enhancing drought resistance. Proteomic analyses indicated upregulation of proteins associated with stress resistance and downregulation of those involved in cell wall elongation . The treatment led to increased activities of protective enzymes like superoxide dismutase (SOD) and catalase, suggesting improved stress resilience .

Environmental Impact

This compound has been assessed for its environmental safety profile. It is considered low in toxicity to non-target organisms and does not accumulate significantly in water sources or soil . The rapid degradation of MC under aerobic conditions further supports its environmental compatibility.

Summary Table: Effects of this compound on Plant Growth

| Parameter | Effect of this compound |

|---|---|

| Plant Height | Decreased |

| Boll Weight | Increased |

| Seed Cotton Yield | Increased (up to 3595 kg/ha) |

| Lateral Root Development | Enhanced |

| Antioxidant Activity | Increased (SOD, catalase) |

| Stress Resistance | Improved under drought conditions |

属性

IUPAC Name |

1,1-dimethylpiperidin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N.ClH/c1-8(2)6-4-3-5-7-8;/h3-7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOVSQVSAAQANU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCCC1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15302-91-7 (Parent) | |

| Record name | Mepiquat chloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024307264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1024170 | |

| Record name | 1,1-Dimethylpiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Colorless hygroscopic solid; [HSDB] | |

| Record name | Mepiquat chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in ethanol 162, chloroform 10.5, benzene, ethyl acetate, cyclohexane all <1.0 (all in g/kg at 20 °C), Solubility in octanol - 0.95 g/100 ml; water - 52.9 g/100 ml; methanol - 5 g/100 ml, Solubility in acetone, 20,000 mg/l; chloroform, 10,500 mg/l; ethanol 162,000 mg/l | |

| Record name | MEPIQUAT CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.187 g/cu cm (technical material, 20 °C), Bulk density = 0.421 g/ml | |

| Record name | MEPIQUAT CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<2.3X10-6 Torr @ 25.3 °C | |

| Record name | MEPIQUAT CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless hygroscopic crystals | |

CAS No. |

24307-26-4 | |

| Record name | Mepiquat chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24307-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepiquat chloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024307264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidinium, 1,1-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dimethylpiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylpiperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPIQUAT CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0S7YUN0EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MEPIQUAT CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>300 °C, with discoloration at about 296 °C | |

| Record name | MEPIQUAT CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。